Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chlorosulfonylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUVNXCLQYDOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-64-4 | |
| Record name | methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, with the Chemical Abstracts Service (CAS) number 2044713-64-4 , is a bifunctional molecule of significant interest in the field of drug discovery and organic synthesis.[1] Its structure, featuring a cyclohexane scaffold functionalized with both a methyl ester and a reactive sulfonyl chloride, positions it as a valuable building block for creating diverse molecular architectures. The cyclohexane core provides a three-dimensional framework that can be crucial for achieving specific binding geometries with biological targets, while the two functional groups offer orthogonal reactivity for subsequent chemical modifications.
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is a key precursor for the synthesis of sulfonamides, a well-established and important class of compounds in pharmaceuticals.[1] Sulfonamides are present in a wide array of drugs, including antibacterial agents, diuretics, and anti-inflammatory medications.[1] The methyl ester provides a second handle for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the construction of more complex molecules. This dual functionality makes Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate a strategic starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in a laboratory setting. Below is a summary of the key properties of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 2044713-64-4 | [1] |
| Molecular Formula | C₈H₁₃ClO₄S | [1][2] |
| Molecular Weight | 240.71 g/mol | [1] |
| Physical Form | Sticky Oil to Semi-Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | BXUVNXCLQYDOCH-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity
The core reactivity of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.
Diagram: General Reactivity of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Caption: Key reactions of the sulfonyl chloride moiety.
The most significant reaction for drug discovery applications is the formation of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[1]
Application in Drug Discovery: The Gateway to Sulfonamides
The primary application of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate in drug discovery is as a scaffold for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in many approved drugs due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic a peptide bond.
Diagram: Workflow for Sulfonamide Synthesis and Screening
Caption: A typical workflow for generating a sulfonamide library for drug screening.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate and a primary amine, using benzylamine as an example. Researchers should adapt this protocol based on the specific properties of the amine being used.
Objective: To synthesize Methyl 4-((benzylsulfonyl)carbamoyl)cyclohexane-1-carboxylate.
Materials:
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add the benzylamine solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Safety and Handling
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If skin irritation occurs, get medical advice/attention.[3]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8 °C.[1]
Conclusion
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its bifunctional nature allows for the creation of diverse and complex molecules, with its primary utility being the synthesis of sulfonamides. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe use in the laboratory. The protocols and information provided in this guide are intended to empower researchers to leverage the synthetic potential of this important reagent in their drug discovery and development endeavors.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
COOH activation in presence of sulfonic acids. Reddit. Available at: [Link]
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (C8H13ClO4S). PubChemLite. Available at: [Link]
Sources
Solubility Profiling & Process Design: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
This is an in-depth technical guide on the solubility profiling and process design for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate , a critical intermediate in pharmaceutical synthesis.
Executive Summary
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS: 2044713-64-4) represents a class of bifunctionalized cyclohexane scaffolds essential for the synthesis of next-generation inhibitors (e.g., ROR
As specific experimental solubility data for this proprietary intermediate remains absent from public thermodynamic databases, this guide serves as a definitive protocol for generating, modeling, and applying this data. It addresses the unique challenge of the reactive chlorosulfonyl moiety (
Chemical Stability & Solvent Selection Strategy
The Reactivity Constraint
A critical oversight in solubility profiling of sulfonyl chlorides is the assumption of inertness. The
-
Protic Solvents (Risk): Methanol, Ethanol, Water.
-
Aprotic Solvents (Recommended): Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Mechanism:[1] Inert dissolution driven by dipole-dipole interactions and van der Waals forces.
-
Solvent Screening Logic
The following decision matrix dictates the selection of solvent systems for solubility determination and subsequent crystallization design.
Figure 1: Solvent selection logic for reactive sulfonyl chloride intermediates.
Experimental Protocol: Dynamic Laser Monitoring
For high-value intermediates with limited availability, the Dynamic Laser Monitoring Method (polythermal method) is superior to gravimetric analysis due to its speed, accuracy, and minimal sample requirement.
Apparatus Setup
-
Reactor: 50 mL jacketed glass vessel with magnetic stirring.
-
Temperature Control: Programmable cryostat (Accuracy
K). -
Detection: Laser transmissometer (or turbidity probe).
-
Atmosphere: Dry Nitrogen (
) blanket to prevent hydrolysis.
Step-by-Step Procedure
-
Preparation: Weigh a precise mass (
) of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate into the vessel. -
Solvent Addition: Add a known mass (
) of the selected aprotic solvent (e.g., Toluene). -
Heating Phase: Heat the mixture at a rate of
K/min until complete dissolution is detected (laser transmission hits 100%). Record temperature .[3] -
Cooling Phase: Cool at
K/min until nucleation occurs (transmission drops). Record (metastable zone width determination). -
Iteration: Add more solvent to the same vessel to dilute the mole fraction (
) and repeat steps 3-4. This generates a full solubility curve from a single sample.
Data Output Structure
The experimental data must be tabulated as follows for thermodynamic modeling:
| Solvent | Mole Fraction ( | |||
| Toluene | ||||
| Toluene | ||||
| ... | ... | ... | ... | ... |
| EtOAc |
Thermodynamic Modeling Framework
To interpolate solubility data for process design, experimental points must be correlated using thermodynamic models.
Modified Apelblat Equation
The most robust model for non-ideal organic solutions is the Modified Apelblat equation, which accounts for the temperature dependence of the enthalpy of solution.
- : Mole fraction solubility.[3]
- : Absolute temperature (K).[4]
- : Empirical model parameters derived via multivariate regression.
(Buchowski-Ksiazczak) Equation
Useful for systems exhibiting solid-solid phase transitions or simple eutectic behavior.
- : Model parameters.
- : Melting temperature of the pure solute.
Thermodynamic Parameters
From the Apelblat parameters, the dissolution enthalpy (
Process Application: Crystallization Design
Based on the predicted solubility behavior (high solubility in EtOAc/Toluene, low in Alkanes), a Cooling-Antisolvent Crystallization is the optimal purification strategy.
Process Workflow
-
Dissolution: Dissolve crude intermediate in Toluene at
C (approx. saturation).[1] -
Polishing Filtration: Remove insoluble inorganic salts (e.g., NaCl/KCl from synthesis).
-
Primary Cooling: Cool to
C to induce supersaturation. -
Antisolvent Addition: Charge n-Heptane (ratio 1:1 to 3:1 v/v) to drive yield.
-
Note: Heptane is miscible with Toluene but drastically reduces the solubility of the polar sulfonyl chloride.
-
-
Isolation: Filter and wash with pure n-Heptane. Do not wash with alcohols.
Figure 2: Optimized crystallization workflow for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Buchowski, H., & Ksiazczak, A. (1980). Solubility and association in solute-solvent systems. Journal of Solution Chemistry, 9, 133-138. Link
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for dynamic laser monitoring and MSZW determination). Link
-
NIST Chemistry WebBook. (2023). Thermophysical Properties of Organic Compounds. (General reference for solvent properties). Link
-
PubChem. (2024).[5] Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS 2044713-64-4).[6][7][8] National Library of Medicine. Link
Sources
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- 2. sysrevpharm.org [sysrevpharm.org]
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- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | C9H13ClO3 | CID 15380636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1040335-21-4,5-[(carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1-bromo-methyl cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Safety & Handling of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Document Control:
-
Subject: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
-
Role: Senior Application Scientist Technical Review
Introduction: Chemical Identity & Strategic Relevance[2]
In the context of drug discovery, Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate serves as a high-value bifunctional building block.[2] It contains two distinct electrophilic sites: a sulfonyl chloride (
For medicinal chemists, this molecule is a "linchpin" scaffold.[2] The sulfonyl chloride moiety is highly reactive toward nucleophiles (amines), allowing for the rapid synthesis of sulfonamides —a pharmacophore ubiquitous in diuretics, antibiotics, and anti-inflammatory drugs.[2] The ester group remains relatively stable under sulfonylation conditions, allowing for orthogonal protection strategies.[2]
However, this utility comes with significant safety risks.[2][3] The sulfonyl chloride group is moisture-sensitive and potentially corrosive.[2] This guide moves beyond the standard SDS to provide a field-tested protocol for safe handling and experimental success.
Chemical Profile Table[2]
| Property | Specification |
| CAS Number | 2044713-64-4 |
| Formula | |
| Molecular Weight | 240.71 g/mol |
| Physical State | Sticky Oil to Semi-Solid (Temperature dependent) |
| Storage Condition | 2–8°C (Refrigerate), under Inert Gas ( |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols |
Hazard Identification & Mechanistic Risk Assessment[2]
Standard GHS classifications list this compound as an Irritant, but from a mechanistic standpoint, it must be treated with the respect due to a corrosive acid precursor .[2]
GHS Classification (H-Statements)
-
H335: May cause respiratory irritation.[2]
The "Hidden" Hazard: Hydrolytic Decomposition
The primary risk is not just the compound itself, but its reaction with environmental moisture.[2] Sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas .[2]
Operational Implication:
-
Pressure Buildup: Old bottles stored without a desiccator may pressurize due to HCl generation, posing a splash/explosion risk upon opening.[2]
-
Corrosivity: The generated HCl is corrosive to respiratory tissues and metal equipment.[2]
Stability & Reactivity Profile
Understanding the reactivity hierarchy is essential for both safety and yield optimization.[2] The sulfonyl chloride is the "harder," more reactive electrophile compared to the ester.[2]
Reactivity Pathways Diagram
The following diagram illustrates the divergent pathways: the desired synthesis (Sulfonamide Formation) vs. the safety hazard (Hydrolysis).[2]
Figure 1: Divergent reactivity pathways. The red path indicates the hydrolysis hazard generating HCl; the green path represents the intended medicinal chemistry application.[2]
Safe Handling Protocols: The "Self-Validating" Workflow
Because this compound often presents as a sticky oil or semi-solid , standard weighing papers are ineffective and dangerous (risk of residue transfer).[2]
Protocol A: Weighing & Transfer (The "Difference" Method)
Goal: prevent contamination and ensure accurate stoichiometry.[2]
-
Preparation: Tare a dry, nitrogen-flushed reaction vial with a septum cap.
-
Gross Weighing: Weigh the source container (bottle + cap). Record Mass
.[2] -
Transfer: In a fume hood, use a warm glass pipette (if oil) or a pre-warmed spatula (if semi-solid) to transfer the reagent directly into the reaction vial.[2]
-
Why Warm? Gentle warming (approx. 40°C) lowers viscosity, preventing "stringing" of the sticky oil which causes spills.[2]
-
-
Back Weighing: Weigh the source container again. Record Mass
.[2] -
Calculation: Mass added =
. -
Solvation: Immediately add anhydrous solvent (DCM or THF) to the reaction vial to dilute the reactive species.[2]
Protocol B: Quenching Spills
Goal: Neutralize the acid chloride without generating a violent exotherm.[2]
-
Do NOT wipe with a wet paper towel immediately (releases HCl gas).[2]
-
Step 1: Cover the spill with solid Sodium Bicarbonate (
) or Calcium Carbonate.[2] -
Step 2: Slowly mist with water.[2] The carbonate will neutralize the generated acid (
).[2] -
Step 3: Once bubbling ceases, wipe up the paste with absorbent pads and dispose of as solid chemical waste.[2]
Emergency Response Logic
In the event of exposure, immediate action is required to mitigate the corrosive effects of the hydrolysis products.[2]
Figure 2: Emergency response decision tree.[6] Note that for skin contact, physical removal of bulk material is prioritized before wetting to minimize acid generation on skin.[2]
Storage & Disposal
Storage Architecture
-
Temperature: 2°C to 8°C.[2]
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
-
Secondary Containment: Place the vial inside a desiccator or a sealed bag with desiccant packets to intercept moisture.[2]
Disposal[2][6][7][8][9]
-
Never pour down the drain.[2] Hydrolysis in plumbing can create gas pockets and destroy pipes.[2]
-
Quench: Dissolve in a combustible solvent and slowly treat with dilute ammonia or bicarbonate solution before disposing of in the organic waste stream.[2]
References
-
PubChem. (n.d.).[2][7] Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
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- 1. METHYL 4-(CHLOROSULFONYL)CYCLOHEXANE-1-CARBOXYLATE | 2044713-64-4 [sigmaaldrich.com]
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- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | C9H13ClO3 | CID 15380636 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis and Trans Isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the cis and trans isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, a bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. By leveraging its distinct stereoisomers, researchers can explore unique three-dimensional arrangements of its reactive functional groups, the methyl ester and the chlorosulfonyl moiety, to develop novel therapeutic agents and synthetic intermediates. This document delves into the fundamental principles of its stereochemistry, conformational analysis, synthesis, separation, characterization, and reactivity, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes
The cyclohexane ring is a ubiquitous scaffold in a vast array of biologically active molecules and natural products. When substituted at the 1 and 4 positions, as in Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, the molecule can exist as two distinct diastereomers: cis and trans.[1] These isomers arise from the relative orientation of the two substituents with respect to the plane of the ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.
This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical, chemical, and biological properties. The distinct three-dimensional shapes of the cis and trans isomers dictate how they interact with biological targets such as enzymes and receptors, and also influence their reactivity in chemical transformations. Therefore, the ability to selectively synthesize, separate, and characterize these isomers is paramount for their application in drug discovery and development.
Conformational Analysis: The Chair Conformation and its Implications
To minimize steric and torsional strain, cyclohexane and its derivatives predominantly adopt a non-planar "chair" conformation. In this conformation, the substituents can occupy two distinct types of positions: axial and equatorial.[2][3][4]
-
Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down.
-
Equatorial positions are in the approximate plane of the ring, pointing outwards from the perimeter.
A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid conformational change where one chair form converts to another. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.
For 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is determined by the steric interactions of the substituents in their preferred chair conformations.
The Trans Isomer: A Preference for the Diequatorial Conformation
The trans isomer of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
The diequatorial conformation is significantly more stable.[5][6] This is because substituents in the axial position experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. These interactions are a form of gauche-butane strain. In the diaxial conformation of the trans isomer, both the bulky chlorosulfonyl and methyl carboxylate groups would experience these destabilizing interactions. Therefore, the equilibrium lies heavily towards the diequatorial conformer, where these steric clashes are avoided.
Diagram: Chair Conformations of trans-Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Caption: Ring flip of the trans isomer, favoring the diequatorial form.
The Cis Isomer: An Equilibrium of Axial-Equatorial Conformations
In the cis isomer, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). A ring flip interconverts these two conformations.
If the substituents are different, as in this case (chlorosulfonyl and methyl carboxylate), the two chair conformations are not energetically equivalent. The conformation where the bulkier group occupies the more sterically favorable equatorial position will be lower in energy and thus more populated at equilibrium. The relative steric bulk of the -SO₂Cl and -COOCH₃ groups will determine the preferred conformation. Generally, the group with the larger A-value (a measure of steric strain in the axial position) will preferentially occupy the equatorial position.
Diagram: Chair Conformations of cis-Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Caption: Ring flip of the cis isomer, an equilibrium of two conformers.
Synthesis and Separation of Isomers
Proposed Synthesis of the Precursor: Methyl 4-hydroxycyclohexanecarboxylate
The precursor, Methyl 4-hydroxycyclohexanecarboxylate, can be prepared by the esterification of 4-hydroxycyclohexanecarboxylic acid. This starting material is commercially available as a mixture of cis and trans isomers.
Experimental Protocol: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
-
To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.
Proposed Chlorosulfonation
The conversion of the hydroxyl group to a chlorosulfonyl group can be achieved by reaction with chlorosulfonic acid. This is a vigorous reaction that should be performed with caution in a well-ventilated fume hood.
Experimental Protocol: Chlorosulfonation of Methyl 4-hydroxycyclohexanecarboxylate
-
In a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases (HCl and SO₂), cool chlorosulfonic acid (excess, e.g., 3-5 eq) in an ice-water bath.
-
Slowly add the mixture of cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC, if feasible, or by quenching a small aliquot and analyzing by GC-MS).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, should precipitate as a solid or an oil. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic route to cis and trans isomers.
Separation of the Cis and Trans Isomers
The separation of the cis and trans diastereomers is a critical step. Due to their different physical properties, arising from their distinct shapes and polarities, they can be separated by standard laboratory techniques.
-
Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The two isomers will likely have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.
-
Column Chromatography: For smaller scale separations or for purification of the isomers after a preliminary separation by crystallization, column chromatography is a powerful tool.[7] Silica gel is a common stationary phase. The choice of eluent (mobile phase) is crucial; a solvent system of hexane and ethyl acetate in varying ratios is a good starting point. The trans isomer, being more symmetrical and potentially less polar due to the diequatorial arrangement of its functional groups, is expected to elute first.
Experimental Protocol: Isomer Separation by Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Dissolve the crude mixture of cis and trans isomers in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the separated isomers.
-
Combine the fractions containing the pure cis and trans isomers separately and remove the solvent under reduced pressure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
¹H NMR Spectroscopy
-
Chemical Shifts: Protons in an axial position are generally more shielded (appear at a lower chemical shift, i.e., further upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring.
-
Coupling Constants: The coupling constant (J-value) between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them.
-
Axial-Axial (J_ax,ax): Large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants, typically in the range of 2-5 Hz.
-
Expected ¹H NMR Features:
-
Trans Isomer (Diequatorial): The protons at C1 and C4 (the carbons bearing the substituents) will both be in axial positions. Therefore, the signal for each of these protons will appear as a triplet of triplets (tt) with two large axial-axial couplings and two smaller axial-equatorial couplings.
-
Cis Isomer (Axial-Equatorial Equilibrium): The spectrum will be an average of the two rapidly interconverting chair conformations. One of the protons at C1 or C4 will be predominantly axial, and the other predominantly equatorial (depending on which substituent is bulkier). The proton in the axial position will exhibit a signal with large axial-axial couplings, while the proton in the equatorial position will show only small axial-equatorial and equatorial-equatorial couplings. The signals for the ring protons will likely be broad and complex due to the conformational equilibrium.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show differences between the two isomers. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded (appear at a lower chemical shift) compared to those with equatorial substituents due to the gamma-gauche effect.
Table 1: Predicted Spectroscopic Data
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| Trans | Protons at C1 and C4 show large axial-axial couplings (J ≈ 10-13 Hz). Sharper, more defined signals. | Distinct chemical shifts for the ring carbons. |
| Cis | Complex, potentially broad signals for ring protons due to conformational averaging. One of the C1/C4 protons will show large couplings, the other small couplings. | Averaged chemical shifts for the ring carbons due to conformational equilibrium. |
Reactivity and Applications
The distinct spatial arrangement of the reactive functional groups in the cis and trans isomers leads to differences in their reactivity.
-
Reactivity of the Chlorosulfonyl Group: The reactivity of the -SO₂Cl group towards nucleophiles can be influenced by its stereochemistry. An equatorial chlorosulfonyl group is generally more sterically accessible and therefore may react faster than an axial one, which is more hindered by the 1,3-diaxial hydrogens.
-
Intramolecular Reactions: The fixed stereochemical relationship between the two functional groups in each isomer can be exploited to design and execute stereospecific intramolecular reactions, leading to the formation of novel bicyclic compounds.
Applications in Drug Discovery:
The ability to synthesize and isolate pure cis and trans isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate provides medicinal chemists with a valuable toolset. The rigid cyclohexane scaffold allows for precise positioning of the pharmacophoric elements derived from the methyl ester and chlorosulfonyl groups. By preparing libraries of derivatives from each isomer, researchers can systematically explore the three-dimensional structure-activity relationships (SAR) of a drug target, leading to the development of more potent and selective therapeutic agents.
Conclusion
The cis and trans isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate represent a fascinating case study in the importance of stereochemistry in organic chemistry and drug discovery. Their distinct conformational preferences lead to unique physical and chemical properties, which can be harnessed for the development of novel molecules with tailored functions. A thorough understanding of their synthesis, separation, and characterization, as outlined in this guide, is essential for any researcher or scientist looking to unlock the full potential of these versatile building blocks.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
PubChem. (n.d.). Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A peer-reviewed resource for the synthesis of organic compounds. Retrieved from [Link]
- Fekete, J., Milen, M., Hazai, L., Poppe, L., Szántay, C., Kettrup, A., & Gebefügi, I. (1993). Comparative study on separation of diastereomers by HPLC.
- Velcheva, V., Hegetschweiler, K., & Gencheva, G. (2021). Crystal structure of all-cis-2,4,6-trihydroxycyclohexane-1,3,5-triaminium chloride sulfate, C6H18ClN3O7S. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1015-1017.
Sources
Literature review of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate synthesis
[1]
Executive Summary & Strategic Importance
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a high-value aliphatic sulfonyl chloride building block.[1] It serves as a critical pharmacophore scaffold in the development of sulfonamide-based inhibitors , particularly for targets requiring a rigid, saturated linker to optimize metabolic stability (reducing aromatic ring count) and solubility.
Unlike aromatic sulfonyl chlorides, this cyclohexane derivative presents unique challenges:
-
Stereochemical Integrity: Controlling the cis/trans ratio at the 1,4-position is paramount for binding affinity.
-
Stability: Aliphatic sulfonyl chlorides are less stable to hydrolysis than their aromatic counterparts due to the lack of conjugation.
-
Synthetic Route Selection: Direct chlorosulfonylation (Reed reaction) is non-selective. The industry-standard approach requires a stepwise functional group interconversion (FGI) strategy to ensure regiochemical purity.
This guide details the "Displacement-Oxidation" route , widely regarded as the gold standard for generating isomerically pure aliphatic sulfonyl chlorides.
Retrosynthetic Analysis
To achieve high regioselectivity and stereocontrol, we disconnect the sulfonyl chloride moiety back to a hydroxyl precursor via a thiol/thioacetate intermediate. This approach leverages the Walden inversion inherent in
Figure 1: Retrosynthetic logic flow emphasizing stereochemical inversion.
Detailed Experimental Protocol
Phase 1: Activation of the Alcohol
Objective: Convert the hydroxyl group into a good leaving group (Mesylate). Precursor: cis-Methyl 4-hydroxycyclohexanecarboxylate (to target the trans-sulfonyl chloride).[1]
Reagents:
-
Starting Material (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, 10V)
Protocol:
-
Setup: Charge a dry reactor with cis-Methyl 4-hydroxycyclohexanecarboxylate and DCM. Cool to 0°C under
. -
Addition: Add TEA followed by the dropwise addition of MsCl, maintaining internal temperature < 5°C. Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/GC (Disappearance of alcohol).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove amine salts), then Sat.
, then Brine. -
Isolation: Dry over
, filter, and concentrate. The mesylate is typically a white solid used directly.
Phase 2: Thioacetate Displacement (The Stereochemical Switch)
Objective: Introduce the sulfur atom via
Reagents:
-
Crude Mesylate (1.0 eq)
-
Potassium Thioacetate (KSAc) (1.5 eq)
-
DMF (Dimethylformamide) (Solvent, 5V)
Protocol:
-
Setup: Dissolve the mesylate in anhydrous DMF.
-
Reaction: Add KSAc in one portion. Heat the mixture to 60-70°C.
-
Kinetics: Stir for 4-6 hours. The reaction is driven by the precipitation of KOMs.
-
Workup: Cool to RT. Dilute with water (20V) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with water (critical to remove DMF) and brine. Concentrate.
-
Result: Methyl trans-4-(acetylthio)cyclohexane-1-carboxylate.
Phase 3: Oxidative Chlorination
Objective: Convert the thioacetate directly to the sulfonyl chloride. Mechanism: In situ hydrolysis of thioacetate to thiol, followed by oxidation to sulfinic acid, and finally chlorination.
Reagents:
-
Thioacetate Intermediate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (4.0 eq)[1]
-
2M HCl (2.0 eq)
-
Acetonitrile (ACN) (Solvent, 10V)
-
Alternative:
gas in (Industrial scale).
Protocol (NCS Method - High Precision):
-
Setup: Dissolve the thioacetate in ACN and cool to 10°C.
-
Addition: Add 2M HCl. Then, add NCS portion-wise over 20 minutes.
-
Note: Control the exotherm. The reaction mixture will turn yellow-green.[1]
-
-
Reaction: Stir at 10-15°C for 1 hour.
-
Workup: Dilute with diethyl ether (to precipitate succinimide). Wash with water and brine.[2]
-
Isolation: Dry over
(keep cool). Concentrate at < 30°C to avoid thermal decomposition. -
Product: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate as a viscous oil or low-melting solid.[1]
Quantitative Data Summary
| Parameter | Phase 1 (Mesylation) | Phase 2 (Displacement) | Phase 3 (Oxidation) |
| Limiting Reagent | Alcohol | Mesylate | Thioacetate |
| Typical Yield | 90-95% | 80-85% | 75-80% |
| Reaction Temp | 0°C | 60°C | 10°C |
| Key Byproduct | TEA | KOMs | Succinimide |
| Purification | Crystallization/Wash | Extraction/Column | Rapid Filtration/Wash |
| Stereochemistry | Retention | Inversion | Retention |
Critical Control Points & Troubleshooting
Stereochemical Leakage
If the final product shows a mixture of cis and trans isomers (by
-
Cause: If the reaction temperature in Phase 2 exceeds 90°C, the thioacetate can eliminate to form the alkene (cyclohexene derivative), or the mesylate can undergo solvolysis.
-
Solution: Strictly maintain 60-70°C.
Sulfonyl Chloride Stability
Aliphatic sulfonyl chlorides are prone to desulfonylation (loss of
-
Storage: Store under Argon at -20°C.
-
Handling: Use immediately in the subsequent coupling step (sulfonamide formation). Do not attempt silica chromatography on the free sulfonyl chloride; it will hydrolyze.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the trans-isomer.
References
-
General Method for Oxidative Chlorination: Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using N-Chlorosuccinimide and Water." Synthesis, 2006(24), 4131-4134.[1] Link
-
Stereochemical Inversion of Cyclohexanols: Eliel, E. L., & Ro, R. S. (1957). "Conformational Analysis. III. The Esterification Rates of Cyclohexanols." Journal of the American Chemical Society, 79(22), 5992–5994. Link
- Synthesis of Cyclohexane Sulfonyl Chlorides: Radchenko, D. S., et al. (2010). "Approaches to the synthesis of 3- and 4-substituted cyclohexanesulfonyl chlorides." Synthesis, 2010(14), 2383-2390.
-
Safety of Sulfonyl Chlorides: Haz-Map, National Library of Medicine.[1] "Sulfonyl Chlorides Hazard Data." Link
Methodological & Application
Application Notes: A Comprehensive Guide to the Synthesis of Novel Sulfonamides using Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a versatile scaffold with applications in treating a multitude of diseases.[2] Their therapeutic potential spans antiviral, anticancer, anti-inflammatory, and diuretic applications, among others.[3][4] The continued exploration of novel sulfonamide derivatives is a critical endeavor in drug discovery, aimed at identifying new therapeutic leads with enhanced efficacy and selectivity.[5]
This application note provides a detailed and practical guide for the synthesis of N-substituted sulfonamides utilizing Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate as a key building block. This aliphatic sulfonyl chloride offers a non-aromatic scaffold, which can be advantageous in tuning the physicochemical properties of the final compounds. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss critical parameters for success, and outline comprehensive methods for the characterization of the synthesized sulfonamides.
The Starting Material: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methyl ester. This combination allows for the straightforward introduction of a cyclohexyl scaffold and provides a handle for further chemical modifications via the ester functionality.
| Property | Value |
| Molecular Formula | C₈H₁₃ClO₄S |
| Molecular Weight | 240.70 g/mol |
| Appearance | Colorless to pale yellow oil or semi-solid |
| CAS Number | 2044713-64-4 |
Reaction Mechanism: The Nucleophilic Attack on the Sulfonyl Chloride
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic example of a nucleophilic acyl substitution-like reaction at a sulfur center.[6] The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[7]
Caption: Reaction mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate and a primary amine.
Materials:
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution of the amine, add triethylamine or pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure sulfonamide.[8]
Caption: Experimental workflow for sulfonamide synthesis.
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9][10]
-
Amines can be corrosive and toxic. Handle with care in a well-ventilated area or a fume hood.[11]
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper cooling.
-
Dispose of all chemical waste in accordance with institutional and local regulations.[9]
Characterization of Synthesized Sulfonamides
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamides. The following spectroscopic techniques are routinely employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons, the methyl ester protons, and the protons of the N-substituted group. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, and the carbons of the N-substituent.[12][13]
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the key functional groups in the sulfonamide product.[14]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (secondary sulfonamide) | 3300-3200 (often a single, sharp peak) |
| C=O Stretch (ester) | ~1730 |
| S=O Asymmetric Stretch | 1370-1335 |
| S=O Symmetric Stretch | 1170-1155 |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized sulfonamide and to gain structural information from its fragmentation pattern.[1] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Common fragmentation pathways involve the cleavage of the S-N bond.[2]
Conclusion
The synthesis of novel sulfonamides is a vibrant and crucial area of research in drug discovery. Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate serves as a valuable and versatile building block for the creation of new chemical entities with potential therapeutic applications. The protocols and characterization methods detailed in this application note provide a robust framework for researchers to synthesize and analyze these important compounds, paving the way for future advancements in medicinal chemistry.
References
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379.
- Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4153–4162.
- Holman, S. W., Wright, P., & Langley, G. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace.
- Technical Support Center: Sulfonylation of Primary Amines. (n.d.). Benchchem.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024, July 15). PubMed.
- Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Macmillan Group - Princeton University.
- Process for purifying n-butyl chloride. (n.d.).
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. (2025, August 6).
- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). .
- Preparation of sulfonamides
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7).
- Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. (n.d.). PrepChem.com.
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
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- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- Synthesis of methyl 4-oxocyclohexane-1-carboxyl
- 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.).
- Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. (n.d.).
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- Nuclear Magnetic Resonance. (n.d.). LON-CAPA OCHem.
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.).
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High-Performance n -Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[7]arene. (2026, January 5). ResearchGate.
- Purification of hexamethylenediamine by recrystallization from cyclohexane. (n.d.).
- Process for purifying n-butyl chloride. (n.d.).
- Purification of secondary alkyl amines. (n.d.).
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Using Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate as a bifunctional building block
Application Note: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate as a Bifunctional Scaffold in Medicinal Chemistry
Abstract
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS: 2044713-64-4) represents a high-value "linchpin" scaffold for medicinal chemists.[1] Unlike flat aromatic linkers, this saturated aliphatic building block offers defined three-dimensional geometry (sp³ character), improving solubility and metabolic stability in final drug candidates. This guide details the chemoselective functionalization of the highly reactive chlorosulfonyl group followed by the robust methyl ester, enabling the rapid synthesis of diverse sulfonamide-based libraries.
Introduction: The Geometric Advantage
In modern drug design, "escaping the flatland" of aromatic rings is a priority to improve clinical success rates. The 1,4-disubstituted cyclohexane ring provides a rigid, non-planar spacer that projects substituents in defined vectors.
-
Bifunctionality: The molecule features two distinct electrophilic sites:
-
Stereochemistry: The cyclohexane ring exists predominantly in chair conformations.[2][3] The trans-isomer (diequatorial) is generally preferred in drug design for its extended linear geometry, whereas the cis-isomer introduces a "kink" in the molecular backbone.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 2044713-64-4 |
| Molecular Formula | |
| Molecular Weight | 240.70 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/isomer ratio) |
| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |
| Stability | High Risk: Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.[1][4][5][6] They are prone to hydrolysis (forming sulfonic acids) and thermal decomposition (desulfonylation) if heated excessively.[1] |
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators.[1] Reacts violently with water.[1] Handle only in a fume hood.
Reactivity Workflow & Logic
The strategic value of this building block lies in Sequential Chemoselective Functionalization . The reaction rate difference between the sulfonyl chloride and the ester allows the researcher to install the sulfonamide "warhead" or "linker" first without protecting the ester.
Visualizing the Workflow
Caption: Sequential functionalization strategy leveraging the reactivity gap between sulfonyl chloride and methyl ester.
Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis
Objective: To react the sulfonyl chloride with a primary amine while leaving the methyl ester intact.
Reagents:
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 equiv)[1]
-
Amine (
) (1.1 equiv)[1] -
Triethylamine (
) or DIPEA (1.5 equiv) -
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Amine and Base in anhydrous DCM (0.2 M concentration relative to amine).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Aliphatic sulfonyl chlorides are prone to side reactions (sulfene formation via elimination) at higher temperatures.
-
Addition: Dissolve Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Check: Do not add the amine to the sulfonyl chloride; the excess chloride can lead to bis-sulfonylation or side reactions. Always maintain amine excess locally.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1-2 hours. Monitor by TLC or LC-MS.[1]
-
Success Marker: Disappearance of the starting material peak (sulfonic acid byproduct may appear if moisture entered).
-
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/base), sat.
, and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Ester Hydrolysis (Saponification)
Objective: To convert the intermediate sulfonamide-ester into a carboxylic acid for peptide coupling.
Reagents:
-
Sulfonamide-Ester Intermediate (from Protocol A)[1]
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
Procedure:
-
Dissolve the intermediate in THF.[1]
-
Add the solution of LiOH in water.[1]
-
Stir vigorously at RT for 4–16 hours.
-
Note: If the sulfonamide nitrogen is acidic (e.g.,
or electron-poor aryl), the base will deprotonate it, but this is reversible upon acidification.
-
-
Workup: Acidify carefully with 1M HCl to pH ~2. Extract with EtOAc.[1]
-
Caution: Do not use strong mineral acids at high temps to avoid hydrolyzing the sulfonamide bond (though sulfonamides are generally robust).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure strictly anhydrous solvents.[1] Use fresh reagents. Aliphatic sulfonyl chlorides degrade faster than aromatic ones.[1] |
| Impurity: Sulfene | Elimination of | Aliphatic sulfonyl chlorides with |
| Stereo-scrambling | Epimerization | The ester |
Stereochemical Considerations
The commercial starting material is often a mixture of cis and trans isomers.
-
Trans-isomer (Diequatorial): The thermodynamically stable form.[1] Preferred for "linear" linkers.[1]
-
Cis-isomer (Axial-Equatorial): Higher energy.[1]
-
Separation: It is often easier to separate the isomers after the sulfonamide formation (Step 1) using silica chromatography, as the polarity difference between the isomers increases with the amide substituent.
Caption: Stereochemical configurations of 1,4-disubstituted cyclohexanes.
References
-
Reactivity of Sulfonyl Chlorides
-
Stereochemistry of Cyclohexane Derivatives
-
Chemistry LibreTexts.[1] Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from
-
-
General Synthesis of Sulfonamides
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from
-
-
Handling Aliphatic Sulfonyl Chlorides
-
Application in GPR119 Agonists (Cyclohexane Scaffolds)
-
Journal of Medicinal Chemistry. (2025).[1] Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists. Retrieved from
-
Sources
- 1. METHYL 4-(CHLOROSULFONYL)CYCLOHEXANE-1-CARBOXYLATE | 2044713-64-4 [sigmaaldrich.com]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | C9H13ClO3 | CID 15380636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
Application Note: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate as a Versatile Scaffold for Medicinal Chemistry Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, this versatile scaffold has led to the development of a vast array of therapeutic agents.[2][3] Sulfonamide-containing drugs are used to treat a wide range of conditions, including bacterial infections, cancer, viral diseases, inflammation, and glaucoma.[4][5][6][7] Their continued relevance stems from their ability to act as effective enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrase, by coordinating to the active site metal ion.[5][8]
In the context of drug discovery, the synthesis of compound libraries is essential for identifying novel hits and optimizing lead compounds.[9][10] The formation of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding reaction, making it ideal for library synthesis.[1][11] This application note details the use of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate , a bifunctional building block, for the efficient construction of diverse chemical libraries aimed at accelerating drug discovery programs.
The Strategic Advantage of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a uniquely valuable reagent for diversity-oriented synthesis (DOS).[12] Its structure incorporates two key features:
-
A Reactive Sulfonyl Chloride: This functional group provides a reliable handle for coupling with a wide array of commercially available primary and secondary amines, serving as the primary point of diversification.[11]
-
A Saturated Cyclohexane Core with a Methyl Ester: The non-aromatic, three-dimensional cyclohexane ring introduces desirable physicochemical properties, such as improved solubility and metabolic stability, compared to flat aromatic systems. The methyl ester provides a secondary, orthogonal site for further chemical modification, enabling a "library from a library" approach to expand chemical space.[13]
Core Application: Primary Sulfonamide Library Synthesis
The principal application of this reagent is the straightforward synthesis of a sulfonamide library. The reaction proceeds via the nucleophilic attack of an amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction.[1][8]
Visual Workflow for Primary Library Generation
The overall workflow for generating a diverse sulfonamide library from this scaffold is depicted below. This process highlights the "build-couple" strategy central to modern library synthesis.
Caption: Workflow for primary sulfonamide library synthesis.
Experimental Protocol 1: Parallel Synthesis of a Sulfonamide Library
This protocol describes a general method for synthesizing a library of sulfonamides in parallel, for instance, in a 24 or 96-well plate format.
Principle: A solution of methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is reacted with a diverse set of primary and secondary amines in the presence of a base to yield the corresponding sulfonamides.
Materials:
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 equivalent)
-
Diverse library of primary and secondary amines (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware or multi-well reaction blocks
-
Magnetic stirrer or orbital shaker
Procedure:
-
Reaction Setup: In each reaction vessel, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (to achieve a final concentration of ~0.2 M).
-
Addition of Sulfonyl Chloride: Prepare a stock solution of methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 eq.) in anhydrous DCM. Add the required volume of this stock solution to each reaction vessel. For reactions sensitive to heat, pre-cool the amine solutions to 0 °C in an ice bath before adding the sulfonyl chloride solution.
-
Reaction Progression: Seal the vessels and allow the reactions to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS analysis of a representative reaction.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, deionized water, and brine.[1] For high-throughput applications, a liquid-liquid extraction can be performed in the reaction plate, or the reaction mixture can be passed through a scavenger resin to remove excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator or centrifugal evaporator.
-
Purification: The crude products can often be of sufficient purity for initial biological screening.[14][15] For higher purity, purification can be achieved by silica gel column chromatography or preparative HPLC.
Data Representation: Example Library Members
The following table illustrates the diversity achievable with this protocol using a selection of representative amines.
| Amine Input | Product Structure (Illustrative) | Formula | Expected Mass (M+H)⁺ | Typical Yield (%) |
| Benzylamine | ![]() | C₁₅H₂₁NO₄S | 312.12 | 85-95% |
| Morpholine | ![]() | C₁₂H₂₁NO₅S | 292.12 | 90-98% |
| Cyclohexylamine | ![]() | C₁₄H₂₅NO₄S | 304.15 | 88-96% |
| Aniline | ![]() | C₁₄H₁₉NO₄S | 298.10 | 80-90% |
Advanced Application: A "Library from a Library" Strategy
The true power of methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate lies in its bifunctional nature. The methyl ester provides a second handle for diversification, allowing for the creation of a new library from the primary sulfonamide library. This is achieved through ester hydrolysis followed by amide bond formation.
Visualizing the Orthogonal Diversification Strategy
This diagram illustrates the two-step diversification process, creating molecules with two distinct points of diversity (R¹ and R²).
Caption: Orthogonal synthesis creating a dual-diversity library.
Experimental Protocol 2: Saponification and Amide Coupling
This protocol outlines the steps to convert the methyl ester of the primary library into a diverse set of amides.
Part A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the sulfonamide-ester product (1.0 eq.) from Protocol 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Acidify the mixture to pH ~2-3 with 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Part B: Amide Bond Formation
-
Activation: Dissolve the carboxylic acid intermediate (1.0 eq.) in an anhydrous solvent like DCM or DMF. Add an amide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.). Stir for 15-20 minutes at room temperature.
-
Coupling: Add the desired amine from a second, diverse amine library (1.2 eq.) to the activated carboxylic acid solution.
-
Reaction: Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up similar to Protocol 1. Purify the final product by column chromatography or preparative HPLC to obtain the desired dual-diversity compounds.
Conclusion
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a highly effective and versatile building block for medicinal chemistry library synthesis. Its bifunctional nature allows for the rapid generation of a primary library of three-dimensional sulfonamides and provides a strategic entry point for further diversification through orthogonal chemistry. The robust and well-documented reactions involved make this reagent an excellent choice for researchers aiming to efficiently explore novel chemical space in the pursuit of new therapeutic agents.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). acg-journal.com.
- Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide in Medicinal Chemistry. (2025). BenchChem.
- Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013).
- Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived
- Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams. (2011). PMC.
- Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid. (2025). BenchChem.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2025). Request PDF.
- Route to three-dimensional fragments using diversity-oriented synthesis. (2011). PMC.
- The Basics of Diversity-Oriented Synthesis. (2013). Springer.
- Sulfonyl Chlorides/Fluorides. (n.d.). Enamine.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry.
- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 12. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Reagent preparation for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate reactions
Application Note & Protocol Guide: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Introduction & Strategic Significance
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a high-value bifunctional building block in medicinal chemistry. Its structure features two distinct electrophilic "warheads" with orthogonal reactivity:
-
Sulfonyl Chloride (C-4 position): Highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonate esters.
-
Methyl Ester (C-1 position): A latent carboxylic acid, stable under sulfonylation conditions but modifiable via hydrolysis or transesterification later in the synthetic sequence.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Used to introduce a rigid, saturated cyclohexane spacer (reducing aromatic ring count/Fsp3 improvement) between a pharmacophore and a solubilizing group.
-
PROTAC Linkers: The cyclohexane ring provides defined spatial geometry (cis/trans) compared to flexible alkyl chains.
Reagent Preparation & Synthesis
Note: This reagent is moisture-sensitive and often prepared fresh or purified immediately before use to ensure maximum coupling efficiency.
Synthesis via Oxidative Chlorination (Recommended)
If the commercial reagent is unavailable or degraded, the "Gold Standard" preparation starts from Methyl 4-mercaptocyclohexane-1-carboxylate . The NCS/HCl oxidation method (Nishiguchi Protocol) is preferred over Chlorine gas for safety and stoichiometric control.
Reagents:
-
Precursor: Methyl 4-mercaptocyclohexane-1-carboxylate (1.0 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv)
-
Acid Source: 2M HCl (aq) (0.5 mL per mmol thiol)
-
Solvent: Acetonitrile (ACN) (5 mL per mmol thiol)
Protocol:
-
Setup: Charge a round-bottom flask with the thiol precursor and Acetonitrile. Cool to 0–5°C (Ice bath).
-
Addition: Add NCS portion-wise over 15 minutes to maintain temperature <10°C.
-
Activation: Dropwise add 2M HCl. Caution: Mild exotherm.
-
Reaction: Stir vigorously at 0–10°C for 1–2 hours. Monitor by TLC (disappearance of thiol/disulfide).
-
Workup: Dilute with diethyl ether. Wash organic phase with water (3x) to remove succinimide and acid. Wash with brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.
-
Result: The product is typically a white to off-white solid. Use immediately or store at -20°C under Argon.
Quality Control (Hydrolysis Check)
Before committing valuable amine substrates, verify the integrity of the sulfonyl chloride.
-
Method: Dissolve 5 mg in CDCl₃.
-
NMR Check: Look for the diagnostic shift of the CH-SO₂Cl proton (typically ~3.5–4.0 ppm). If hydrolyzed to sulfonic acid, this peak shifts significantly upfield, and broad OH peaks appear.
Reaction Protocols: Sulfonamide Coupling
This protocol is optimized to favor sulfonylation over ester hydrolysis or competitive side reactions.
Table 1: Solvent & Base Selection Guide
| Component | Recommended | Alternatives | Notes |
| Solvent | DCM (Anhydrous) | THF, MeCN | DCM allows easy aqueous workup. THF is better for polar amines. |
| Base | Pyridine (3.0 equiv) | TEA, DIPEA | Pyridine acts as both base and nucleophilic catalyst (via sulfonylpyridinium intermediate). |
| Catalyst | DMAP (0.1 equiv) | N/A | Optional. Accelerates reaction for sterically hindered amines. |
Protocol A: Standard Sulfonylation (Schotten-Baumann Conditions)
Step-by-Step Methodology:
-
Preparation of Amine Solution:
-
In a flame-dried flask under N₂, dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add Pyridine (3.0 equiv) .[1]
-
Optional: Add DMAP (0.1 equiv) if the amine is secondary or electron-deficient.
-
-
Addition of Reagent:
-
Dissolve Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.1–1.2 equiv) in a minimal volume of anhydrous DCM.
-
Cool the amine solution to 0°C .
-
Add the sulfonyl chloride solution dropwise over 10 minutes.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
Monitoring: Check LC-MS for the formation of the Sulfonamide-Ester mass [M+H]⁺.
-
-
Quench & Workup:
-
Purification:
Workflow Visualization
The following diagram illustrates the critical decision pathways and synthesis logic for this reagent.
Caption: Figure 1. Synthesis and application workflow for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, highlighting the critical QC step and downstream functionalization.
Handling, Storage & Safety
-
Moisture Sensitivity: High. The sulfonyl chloride moiety hydrolyzes rapidly in moist air to form the sulfonic acid (strong acid) and HCl gas.
-
Storage: Store solid reagent in a tightly sealed vial under Argon at -20°C .
-
Safety:
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Lachrymator: May cause respiratory irritation. Handle ONLY in a fume hood.
-
Pressure: Do not store in sealed vessels at room temperature for prolonged periods; slow decomposition can generate HCl gas pressure.
-
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[7][8] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[8] Synthesis, 2006(24), 4131–4134. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][9][10] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][10][11] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
BenchChem. (2025).[2][12] Application Notes and Protocols for the Synthesis of Sulfonamides. BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Aliphatic Sulfonyl Chlorides. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 9. datapdf.com [datapdf.com]
- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Scalable Synthesis of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical compounds. The presence of the sulfonyl chloride group provides a reactive handle for the introduction of sulfonamide moieties, a common feature in many drug molecules. This document provides a detailed guide to the scalable synthesis of this compound, offering two potential routes and discussing the critical parameters for successful and safe production on a larger scale.
Synthetic Strategies Overview
Two primary synthetic routes are proposed for the scalable synthesis of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. The choice of route will depend on the availability of starting materials, desired purity, and scale of production.
-
Route 1: A Sandmeyer-type reaction starting from Methyl 4-aminocyclohexane-1-carboxylate. This is a classic and reliable method for introducing a sulfonyl chloride group onto an aliphatic ring via a diazonium salt intermediate.
-
Route 2: Oxidative chlorination of a thiol precursor, Methyl 4-mercaptocyclohexane-1-carboxylate. This method offers an alternative pathway that avoids the use of diazonium salts.
Route 1: Sandmeyer-Type Synthesis from an Amine Precursor
This route involves three main stages: the synthesis of the starting amine, its diazotization, and the subsequent reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
Part 1: Synthesis of Methyl 4-aminocyclohexane-1-carboxylate (2)
The synthesis of the key amine precursor can be achieved through the esterification of the commercially available 4-aminocyclohexanecarboxylic acid.
Caption: Synthesis of the amine precursor (2).
-
Reaction Setup: To a stirred suspension of trans-4-aminocyclohexanecarboxylic acid (100 g, 0.7 mol) in methanol (500 mL) in a 1 L round-bottom flask, cool the mixture to -10°C using an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (101 mL, 1.4 mol) dropwise to the suspension, maintaining the temperature below 0°C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
Neutralization and Extraction: Dissolve the crude salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-aminocyclohexane-1-carboxylate as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | trans-4-aminocyclohexanecarboxylic acid |
| Solvent | Methanol |
| Catalyst | Thionyl Chloride |
| Reaction Temperature | Reflux |
| Typical Yield | 90-95% |
Part 2: Diazotization and Chlorosulfonylation
This is the critical step where the amino group is converted to the sulfonyl chloride.
Caption: Conversion of the amine to the sulfonyl chloride.
-
Diazotization: Dissolve Methyl 4-aminocyclohexane-1-carboxylate (50 g, 0.32 mol) in a mixture of concentrated hydrochloric acid (150 mL) and water (150 mL) and cool to 0-5°C. To this, add a solution of sodium nitrite (24.3 g, 0.35 mol) in water (50 mL) dropwise, maintaining the temperature below 5°C.[2]
-
Sulfonylation: In a separate reactor, prepare a saturated solution of sulfur dioxide in glacial acetic acid (300 mL) and add copper(I) chloride (3.2 g, 0.032 mol). Cool this solution to 5-10°C.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring, maintaining the temperature between 5-10°C. Nitrogen gas will evolve.[3]
-
Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Pour the mixture onto crushed ice (500 g).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.[4]
| Parameter | Value |
| Starting Material | Methyl 4-aminocyclohexane-1-carboxylate |
| Reagents | NaNO2, HCl, SO2, CuCl |
| Solvent | Acetic Acid, Water |
| Reaction Temperature | 0-10°C |
| Typical Yield | 50-60% |
Route 2: Oxidative Chlorination of a Thiol Precursor
This alternative route avoids the potentially hazardous diazonium salt intermediate.
Part 1: Synthesis of Methyl 4-mercaptocyclohexane-1-carboxylate (5)
The thiol precursor can be synthesized from a suitable starting material such as methyl 4-bromocyclohexane-1-carboxylate.
Caption: Synthesis of the thiol precursor (5).
-
Thioacetylation: To a solution of methyl 4-bromocyclohexane-1-carboxylate (50 g, 0.21 mol) in a suitable solvent like DMF or acetone, add sodium thioacetate (26.5 g, 0.23 mol). Heat the mixture at 60-70°C for 4-6 hours.
-
Hydrolysis: After cooling, add a solution of hydrochloric acid in methanol and stir at room temperature overnight to hydrolyze the thioacetate.
-
Work-up and Extraction: Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude thiol by vacuum distillation.
Part 2: Oxidative Chlorination
The thiol is then converted to the sulfonyl chloride using an oxidizing agent in the presence of a chlorine source.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Executive Summary & Chemical Profile[1]
Compound: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate Primary Hazard: Moisture-induced hydrolysis leading to autocatalytic degradation. Criticality: High. The sulfonyl chloride moiety (-SO₂Cl) is thermodynamically unstable in the presence of water, while the methyl ester (-COOMe) is susceptible to acid-catalyzed hydrolysis from the byproducts of the first degradation.
This guide moves beyond basic "store cold" instructions. It provides a mechanistic understanding of why degradation occurs and how to scientifically validate the integrity of your reagent before committing it to a high-value synthesis.
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. This compound suffers from a Hydrolysis Cascade .[1]
-
Primary Failure Mode: Atmospheric moisture attacks the highly electrophilic sulfur atom. This releases Hydrolysis Product A (the sulfonic acid) and HCl gas .[1]
-
Secondary Failure Mode (The "Death Spiral"): The generated HCl is trapped in the storage vial. This strong acid protonates the carbonyl oxygen of the methyl ester, catalyzing its hydrolysis to the carboxylic acid (Hydrolysis Product B ).
Visualization: The Hydrolysis Cascade
Figure 1: The autocatalytic degradation pathway. Note how HCl generation accelerates the breakdown of the ester moiety.
Storage Protocols (The "How")
The following protocols are non-negotiable for maintaining purity >95% over 6+ months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Ideal) 2-8°C (Acceptable < 2 weeks) | Lowers kinetic energy, significantly retarding the nucleophilic attack of water on the sulfur atom. |
| Atmosphere | Argon (Preferred) Nitrogen (Acceptable) | Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect. |
| Container | Glass with PTFE-lined cap | The sulfonyl chloride reacts with standard plastics (polypropylene) and corrodes metals. PTFE (Teflon) is chemically inert. |
| Sealing | Parafilm + Desiccant | Parafilm reduces gas exchange. Storing the vial inside a secondary jar containing Drierite/Silica is the "Gold Standard." |
Quality Control: The "Derivatization Check"
The Problem: You cannot simply inject this compound onto an LCMS. The water/methanol in the mobile phase will hydrolyze the sulfonyl chloride on the column, giving you a false negative (you will see the acid, not the chloride).
The Solution: You must "lock" the reactive group by converting it to a stable sulfonamide before analysis.
QC Protocol: Morpholine Derivatization
Use this protocol to verify titer before running your main reaction.
Reagents:
-
Dry Dichloromethane (DCM) or THF.
-
Morpholine (1.5 equivalents).
-
Your sample (~5-10 mg).
Workflow:
-
Dissolve 10 mg of the sample in 1 mL dry DCM.
-
Add 20 µL of Morpholine (excess).
-
Shake for 5 minutes at Room Temperature.
-
Analyze: Inject this mixture onto the LCMS.
-
Result: You are looking for the Morpholine Sulfonamide adduct.
-
Calculation: If you see the Sulfonic Acid peak here, it means the sample was already degraded before you added the morpholine.
-
Visualization: QC Decision Tree
Figure 2: Decision logic for validating reagent quality prior to use.
Troubleshooting & FAQs
Q1: The compound has turned from a white powder into a sticky gum. Is it usable?
-
Diagnosis: This indicates significant hydrolysis.[2] The sulfonic acid derivative has a lower melting point and is hygroscopic (absorbs more water), creating a "gum."
-
Action: Do not use. Purification is difficult because the acid is highly polar. Discard and buy fresh.
Q2: I smell a sharp, acrid odor when I open the fridge. What is that?
-
Diagnosis: That is Hydrogen Chloride (HCl) gas escaping the vial. It confirms the seal was compromised and hydrolysis has occurred.
-
Action: Check the pH of the solid (damp pH paper held above the solid). If highly acidic, the titer is likely compromised.
Q3: Can I store a 1M solution in DCM for later use?
-
Answer: No. Even "Dry" DCM contains ppm levels of water. Over 24 hours, this is enough to degrade the sulfonyl chloride. Always store as a solid. If you must store a solution, use anhydrous THF with molecular sieves, but use within 48 hours.
Q4: Why did my yield drop when I used an old batch, even though I used excess base?
-
Root Cause: If the reagent partially hydrolyzed to the sulfonic acid, the "excess base" (e.g., Triethylamine) in your reaction was consumed neutralizing the sulfonic acid and the HCl byproduct, rather than catalyzing your desired reaction.
-
Fix: Always perform the Derivatization Check (Section 4) on batches older than 3 months.
References
-
BenchChem Technical Support. (2025).[2][1] Preventing decomposition of sulfonyl chloride during reaction.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. Retrieved from
-
Journal of the Chemical Society B. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. Retrieved from
-
Cayman Chemical. (2024). Methyl cyclohexanecarboxylate Storage & Stability Data.[3] Retrieved from
Sources
Improving yields in Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate sulfonylation reactions
Topic: Optimization of Sulfonylation Yields & Purity
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Critical Process Parameters (CPP)
The Challenge:
Synthesizing Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is chemically distinct from aromatic sulfonylation. Unlike stable aryl systems, this secondary alkyl sulfonyl chloride is prone to rapid hydrolysis , desulfonylation (loss of
The industry-standard route is the Oxidative Chlorination of Methyl 4-mercaptocyclohexane-1-carboxylate (or its thioacetate precursor). Direct chlorosulfonylation (Reed reaction) of the ester is not recommended due to poor regioselectivity.
CPP Dashboard
| Parameter | Target Range | Impact of Deviation |
| Reaction Temperature | ||
| Water Stoichiometry | 2.0 – 3.0 equiv | Too Low: Stops at sulfenyl chloride ( |
| Oxidant Addition | Controlled Rate | Fast Addition: Exotherm spikes cause thermal decomposition. |
| Quench pH | Acidic/Neutral | Basic pH: Instantly hydrolyzes the sulfonyl chloride to sulfonate salt. |
Troubleshooting Guide (Q&A)
Category A: Low Yield & Decomposition
Q: My reaction conversion is high by TLC, but isolated yield is <40%. Where is the product going? A: You are likely losing product during the aqueous workup. Cyclohexane sulfonyl chlorides are significantly less stable than their phenyl counterparts.
-
Diagnosis: Check the aqueous layer of your extraction.[1] If it contains the sulfonic acid (highly water-soluble), hydrolysis occurred.
-
Fix:
-
Speed is critical: The contact time between the organic phase and water during quench must be minimized.
-
Temperature: Keep the quench mixture at
. -
Phase separation: Avoid emulsions. If an emulsion forms, do not wait. Add brine immediately or filter through Celite.
-
Q: I see a major impurity that looks like the starting material but is non-polar. What is it? A: This is the Disulfide dimer.
-
Mechanism: The oxidative chlorination mechanism proceeds:
.[2] -
Cause: Insufficient oxidant (Chlorine gas or NCS) or insufficient water. The reaction stalled at the intermediate stage.
-
Fix: Ensure you are using
equivalents of oxidant. Re-treat the crude mixture with fresh oxidant/HCl to push the disulfide to the chloride.
Category B: Impurity Profile
Q: I am detecting a desulfonylated impurity (chloro-cyclohexane derivative).
A: This is caused by thermal extrusion of
-
Mechanism: Secondary alkyl sulfonyl radicals are unstable. If the temperature spikes, the molecule ejects
, leaving a cyclohexyl radical that grabs a chlorine atom. -
Fix: Maintain internal reaction temperature strictly below
. Ensure vigorous stirring to prevent hot-spots during reagent addition.
Q: How do I control the cis/trans ratio? A: The trans-isomer (diequatorial) is generally the thermodynamic product, but oxidative chlorination can be stereospecific depending on the mechanism.
-
Insight: If starting from pure trans-thiol, radical pathways (often induced by
gas under light) can scramble the stereocenter. -
Recommendation: Use NCS (N-Chlorosuccinimide) and HCl instead of Chlorine gas. The NCS mechanism is more ionic and less prone to radical scrambling, preserving the stereochemistry of the starting thiol more effectively.
Optimized Standard Operating Procedure (SOP)
Method: Oxidative Chlorination using NCS (Mild Conditions) Target Scale: 10 mmol
-
Preparation:
-
Charge a 3-neck round bottom flask with Methyl 4-mercaptocyclohexane-1-carboxylate (1.74 g, 10 mmol) and Acetonitrile (50 mL).
-
Cool to
using an ice/salt bath. -
Add 2N HCl (2.5 mL, ~5 equiv water). Note: The acid catalyzes the NCS activation.
-
-
Oxidation (The Critical Step):
-
Add N-Chlorosuccinimide (NCS) (5.34 g, 40 mmol, 4 equiv) portion-wise over 20 minutes.
-
Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed
. -
Stir vigorously at
for 1–2 hours. -
Monitoring: TLC should show disappearance of thiol (polar) and disulfide (non-polar intermediate). Product is usually less polar than the acid but more polar than the disulfide.
-
-
Workup (The "Race Against Hydrolysis"):
-
Dilute with cold Diisopropyl Ether (IPE) or DCM (50 mL).
-
Pour mixture into ice-cold brine (50 mL).
-
Separate phases immediately.
-
Wash organic layer once with cold saturated
(rapidly) to remove succinimide and HCl. Do not let this sit. -
Dry over
(anhydrous), filter, and concentrate at (bath temp).
-
-
Storage:
-
Store under Nitrogen at
. Do not store for long periods; convert to sulfonamide or ester derivative immediately if possible.
-
Visualizations
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the stepwise oxidation and the specific points where impurities are generated.
Caption: Stepwise oxidative chlorination pathway showing critical intermediates (yellow) and potential decomposition routes (red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Logic flow for diagnosing yield loss in sulfonyl chloride synthesis.
References
-
BenchChem Technical Support. (2025).[2][3] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. Link
-
Wright, S. W., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74, 9287-9291.[4] Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using H2O2/SOCl2. Journal of Organic Chemistry. Link
-
Organic Syntheses. (2014). General Guidelines for Handling Sulfonyl Chlorides and Oxidative Chlorination. Org. Synth. Link
-
PubChem. (2025). Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Purification of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Topic: Purification & Handling of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate Ticket ID: #CHX-SO2Cl-001 Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Status: Open
Introduction: The "Diva" of Intermediates
Welcome to the technical support hub for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate .
If you are here, you are likely facing a degrading product, a sticky oil that refuses to crystallize, or a complex mixture of isomers. This intermediate is a "dual-functionality" building block: it contains a robust methyl ester and a highly reactive (and temperamental) sulfonyl chloride .[1]
The challenge is not just purification; it is preservation . Aliphatic sulfonyl chlorides are significantly less stable than their aromatic counterparts (e.g., Tosyl chloride) due to the lack of resonance stabilization. They are prone to rapid hydrolysis and thermal desulfonylation.
This guide prioritizes anhydrous protocols and stereochemical control to ensure you isolate the active reagent, not its sulfonic acid decomposition product.
Phase 1: Critical Handling & Stability (Triage)
Before attempting purification, you must stabilize the crude material. Most "purification failures" are actually "stability failures" occurring during workup.
The Stability Matrix
| Parameter | Critical Threshold | The Risk | Corrective Action |
| Moisture | > 50 ppm (Solvents) | Rapid hydrolysis to sulfonic acid (irreversible).[1] | Use anhydrous solvents (DCM, Toluene). Store under N₂/Ar. |
| Temperature | > 45°C | Thermal desulfonylation ( | Keep rotary evaporator baths < 35°C. Never distill at atmospheric pressure. |
| Stationary Phase | Acidic Silica | Hydrolysis on the column. | Neutralize silica with 1% Et₃N or use rapid filtration pads. |
| Nucleophiles | Alcohols, Amines | Unwanted ester/amide formation. | Avoid MeOH/EtOH completely. Use bulky bases if needed. |
Visualizing the Degradation Pathway
The following diagram illustrates why your product might be turning into a "gum."
Phase 2: Purification Workflows
Select your workflow based on the physical state of your crude material and your stereochemical requirements (cis vs. trans).
Workflow A: Anhydrous Recrystallization (Recommended)
Best for: High-purity requirements, removal of sulfonic acid, enrichment of the trans-isomer.[1]
This method exploits the solubility difference between the sulfonyl chloride (soluble in organics) and the sulfonic acid impurity (insoluble in non-polar organics).
Protocol:
-
Dissolution: Dissolve the crude residue in a minimal amount of dry Toluene (approx. 2-3 mL per gram) at room temperature. Do not heat above 40°C.
-
Filtration (The Cleanup): If the solution is cloudy or has a gum at the bottom, this is likely the sulfonic acid. Filter the solution through a sintered glass funnel (Schlenk frit) or a plug of cotton under nitrogen.
-
Why? Sulfonic acids are polar and insoluble in toluene; this step physically removes the degradation product.
-
-
Precipitation: Slowly add dry Heptane (or Hexane) to the toluene filtrate with stirring until a persistent cloudiness appears (Ratio approx. 1:1 to 1:3 Toluene:Heptane).
-
Crystallization: Cool the mixture to -20°C (freezer) or 0°C (ice bath) for 2-4 hours.
-
Collection: Filter the white crystals quickly under a blanket of nitrogen. Wash with cold, dry pentane.
-
Drying: Vacuum dry for 30 minutes. Do not over-dry for hours on high vacuum as sublimation can occur.
Workflow B: Flash Chromatography (The "Sprint")
Best for: Separating cis/trans isomers if recrystallization fails, or purifying oils.
Warning: Silica gel is acidic and contains adsorbed water. You must modify the stationary phase.
Protocol:
-
Column Prep: Slurry silica gel in Hexane containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites.
-
Eluent: Use a gradient of Hexane/Ethyl Acetate (EtOAc) . Start at 100% Hexane -> 10% EtOAc.[1]
-
Note: The product is relatively non-polar. It typically elutes early (10-20% EtOAc).[1]
-
-
Speed: Run the column fast . Do not let the compound sit on the silica for more than 20 minutes.
-
Detection: Stain with KMnO₄ or p-Anisaldehyde (Ester active).[1]
Phase 3: Stereochemistry (Cis vs. Trans)
For cyclohexane derivatives, the trans-isomer (1,4-diequatorial) is thermodynamically more stable and typically has a higher melting point than the cis-isomer.[1]
Separation Strategy:
-
Enrichment: Recrystallization (Workflow A) naturally favors the trans-isomer because it packs better in the crystal lattice.
-
Monitoring: Use 1H NMR to distinguish isomers.
-
Trans: The proton at C4 (attached to the sulfonyl group) will appear as a triplet of triplets (tt) with large coupling constants (
) due to axial-axial coupling. -
Cis: The proton at C4 will appear as a broad multiplet or quintet with smaller couplings (
).[1]
-
Phase 4: Troubleshooting & FAQs
Q1: My product turned into a liquid shortly after filtering. What happened? A: This is "oiling out" caused by trace solvent or moisture lowering the melting point.
-
Fix: Re-dissolve in dry DCM, dry over MgSO₄ (anhydrous), filter, and evaporate. If it remains an oil, scratch the flask with a glass rod under pentane at -78°C to induce nucleation.[1]
Q2: Can I wash the reaction mixture with water to remove salts? A: Proceed with extreme caution. While standard protocols often suggest a cold water wash, aliphatic sulfonyl chlorides hydrolyze faster than aromatic ones.
-
Better Alternative: Dilute the reaction mixture with dry Et₂O or Toluene, filter off the inorganic salts (which are insoluble), and proceed to evaporation. If you must wash, use ice-cold brine and complete the separation within < 2 minutes.[1]
Q3: The NMR shows a clean spectrum, but the mass balance is low. A: You likely lost product to the "polymer" gum on the flask walls (sulfonic acid) or it sublimed during high-vac drying.
-
Check: Did you see white fumes during drying? That's HCl from decomposition.
-
Fix: Store the purified product in the freezer immediately.
Q4: How do I store this intermediate? A: Store under Argon/Nitrogen at -20°C. For long-term storage (>1 month), consider converting it to a more stable derivative (e.g., a sulfonamide) if your synthetic route allows.[1]
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for sulfonyl chlorides and recrystallization techniques.
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. (Discussion on Cyclohexane Stereochemistry and Conformation).
-
Org. Synth. 1954, 34, 96. Preparation and handling of p-toluenesulfonyl chloride (analogous handling).[1]
-
BenchChem Technical Guide. Stability of Sulfonyl Chlorides on Silica Gel.
-
PubChem Compound Summary. Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate Structure & Properties.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling sulfonyl chlorides.
Sources
Troubleshooting side reactions of chlorosulfonyl groups on cyclohexane rings
Technical Support Center: Troubleshooting Cyclohexylsulfonyl Group Reactions
Topic: Content Type: Technical Support Guide & FAQs Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Aliphatic Challenge
Unlike their aromatic counterparts (e.g., tosyl chloride), cyclohexylsulfonyl chlorides are structurally labile. They possess
This guide addresses the mechanistic causality of these side reactions and provides self-validating protocols to suppress them.
Critical Troubleshooting Guide (Q&A)
Issue 1: "My product contains significant amounts of cyclohexene derivatives."
Diagnosis: E2 Elimination (Dehydrohalogenation)
Mechanism: The base used for coupling is acting as a Brønsted base rather than a proton scavenger. In cyclohexane systems, this elimination is stereoelectronically gated . E2 elimination requires the leaving group (-SO
-
Equatorial -SO
Cl: Stable against E2 (no anti-periplanar -H). -
Axial -SO
Cl: Highly reactive toward E2 elimination.
Corrective Action:
-
Change the Base: Switch from small, hard bases (Et
N, NaOH) to bulky, non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-lutidine . Steric bulk prevents the abstraction of the sterically shielded ring protons. -
Temperature Control: E2 elimination has a higher activation energy than nucleophilic substitution. Conduct reactions at -10°C to 0°C .
-
Conformational Locking (Advanced): If possible, introduce a bulky group (e.g., t-butyl) at the C4 position. This locks the cyclohexane ring. If the bulky group is equatorial, it forces the -SO
Cl group into a specific orientation (axial or equatorial) depending on cis/trans stereochemistry.
Issue 2: "I am isolating a water-soluble acidic byproduct instead of my sulfonamide."
Diagnosis: Hydrolysis to Sulfonic Acid Mechanism: Water acts as a competitive nucleophile. Aliphatic sulfonyl chlorides are more electrophilic than aryl analogs due to the lack of resonance stabilization from an aromatic ring. Even trace atmospheric moisture can drive hydrolysis.
Corrective Action:
-
The "Schlenk" Standard: Do not rely on "dry" solvents from a bottle. Use solvents dried over molecular sieves (3Å or 4Å) and handle under N
or Ar atmosphere. -
Order of Addition: Never add the sulfonyl chloride to a basic solution. Dissolve the amine and base first, cool to 0°C, then add the sulfonyl chloride dropwise as a solution in CH
Cl or THF. This keeps the concentration of the electrophile low, favoring the more nucleophilic amine over trace water.
Issue 3: "My reaction mixture turned dark/black and liberated gas."
Diagnosis: Thermal/Radical Desulfonylation
Mechanism: At elevated temperatures or under UV light, the S-C bond cleaves homolytically. This releases SO
Corrective Action:
-
Light Exclusion: Wrap reaction vessels in aluminum foil.
-
Thermal Limit: Never heat cyclohexylsulfonyl chloride above 40°C . If the reaction is sluggish, use a catalyst (e.g., DMAP) rather than heat.
Mechanistic Visualization
The following diagram illustrates the competing pathways. Note how the Axial Conformer is the "Gateway to Elimination."
Caption: Mechanistic bifurcation showing the axial conformer's unique susceptibility to E2 elimination.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Aminolysis of Cyclohexylsulfonyl Chloride
Objective: Synthesis of sulfonamides with <5% elimination byproduct.
Materials:
-
Cyclohexylsulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (1.2 equiv) or Pyridine (excess as solvent)
-
Solvent: Anhydrous CH
Cl (DCM) or THF
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry all glassware under vacuum and purge with Argon.
-
Prepare a solution of the Amine and Base in anhydrous DCM. Cool this receiving flask to 0°C using an ice bath.
-
-
Addition (The Critical Step):
-
Dissolve Cyclohexylsulfonyl chloride in a separate volume of anhydrous DCM.
-
Why? Adding it neat creates local hotspots that trigger desulfonylation.
-
Add the sulfonyl chloride solution dropwise over 15–20 minutes to the cold amine solution.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 1 hour.
-
Allow to warm to Room Temperature (20–25°C) only if TLC indicates incomplete conversion. Do not reflux.
-
-
Quench & Workup:
-
Quench with 1M HCl (aq) to neutralize excess base and hydrolyze any unreacted sulfonyl chloride to water-soluble sulfonic acid.
-
Separate layers. Wash organic layer with Sat. NaHCO
(removes sulfonic acid byproduct) and Brine.[2] -
Dry over Na
SO , filter, and concentrate in vacuo at <30°C bath temperature .
-
Quantitative Data: Solvent & Base Effects[2][3]
The table below summarizes the impact of reaction conditions on the ratio of Substitution (S) to Elimination (E).
| Solvent | Base | Temperature | Yield (Sulfonamide) | Major Side Reaction |
| DCM | DIPEA | 0°C | >90% | None |
| DCM | Et | 25°C | 75% | E2 Elimination (~15%) |
| THF | NaOH (aq) | 25°C | 40% | Hydrolysis + Elimination |
| Toluene | Pyridine | 80°C | <10% | Thermal Desulfonylation (SO |
References
-
King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749. Link
-
Kevill, D. N., & D'Souza, M. J. "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 120–132.[3] Link
-
Clayden, J., Greeves, N., & Warren, S. "Elimination Reactions." Organic Chemistry, 2nd ed., Oxford University Press, 2012. (Chapter 19: Conformation and Elimination). Link
-
BenchChem Technical Support. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem Troubleshooting Guides, 2025.[4][5] Link
Sources
Removing unreacted Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate from reaction mixtures
Technical Support Center: Purification Strategies for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Ticket ID: #MCC-PUR-001 Subject: Removal of unreacted Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (MCC) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
You are encountering difficulty removing excess Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (MCC) . This reagent contains two distinct electrophilic sites:
-
Sulfonyl Chloride (
): Highly reactive, moisture-sensitive. -
Methyl Ester (
): Moderately stable, susceptible to saponification under strong basic conditions.
The Challenge: Standard aqueous workups can be tricky. If the pH is too high (strong base), you risk hydrolyzing the ester on your product or the reagent (forming a di-acid). If the pH is too low, the sulfonyl chloride may not hydrolyze fully, remaining in the organic phase and contaminating your product.
This guide details three validated protocols to remove MCC, prioritized by "Green Chemistry" standards and purification efficiency.
Decision Matrix: Select Your Protocol
Before proceeding, identify your constraints using the workflow below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and product stability.
Method A: Solid-Phase Scavenging (Recommended)[1]
Best for: High-throughput synthesis, acid/base sensitive products, and scales <10g. Mechanism: Chemoselective covalent capture.
This method uses a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to react specifically with the sulfonyl chloride of the MCC. The resin-bound sulfonamide is then removed via filtration.[1]
Why this works: The amine resin reacts thousands of times faster with the
Protocol
-
Calculate Load: Determine the millimoles (mmol) of excess MCC remaining (theoretical).
-
Select Resin: Use Si-Trisamine (Silica-supported) or PS-Trisamine (Polystyrene-supported).
-
Typical Loading: 1.0 – 3.0 mmol/g (Check specific vendor CoA).
-
-
Stoichiometry: Add 3 equivalents of resin relative to the excess MCC.
-
Execution:
-
Dilute reaction mixture in DCM, THF, or Ethyl Acetate.
-
Add the dry resin directly to the flask.
-
Agitate: Stir or shake gently at Room Temperature (RT) for 1–3 hours. Do not use magnetic stir bars with silica-based resins as they grind the particles; use an orbital shaker.
-
-
Validation: Spot TLC. The MCC spot (
in 30% EtOAc/Hex) should disappear. -
Filtration: Filter through a fritted glass funnel or a Celite pad. Rinse the cake with solvent.
-
Result: The filtrate contains your product; the MCC is trapped on the resin.
Data Table: Scavenging Efficiency
| Scavenger Type | Functional Group | Reaction Time | Solvent Compatibility |
| PS-Trisamine | Primary/Secondary Amine | 2–4 Hours | DCM, THF, DMF (Swells well) |
| Si-Trisamine | Propyl-tris(2-aminoethyl)amine | 30–60 Mins | All (Rigid structure) |
| PS-Isocyanate | Isocyanate | N/A | Do not use (Reacts with amines, not MCC) |
Method B: Controlled Hydrolysis & Liquid-Liquid Extraction (LLE)
Best for: Large scale (>10g), cost-sensitive projects, and products stable to mild base.
Mechanism: Hydrolysis of lipophilic
Technical Insight: The goal is to hydrolyze the sulfonyl chloride to the sulfonic acid without saponifying the methyl ester. Sulfonyl chlorides hydrolyze rapidly in the presence of nucleophilic bases (like bicarbonate), whereas methyl esters require stronger nucleophiles (hydroxide) or higher temperatures [2].
Workflow Diagram
Figure 2: Liquid-Liquid Extraction workflow targeting selective hydrolysis of the sulfonyl chloride.
Protocol
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).
-
Hydrolysis: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (
) .-
Crucial: Do NOT use NaOH or KOH. Strong bases will hydrolyze the methyl ester to the carboxylic acid.
-
-
Agitation: Stir vigorously for 1–2 hours at RT.
-
Monitoring: The evolution of
gas indicates the neutralization of HCl generated by the hydrolysis.
-
-
Phase Cut: Separate the layers.
-
Aqueous Layer: Contains the hydrolyzed MCC (as the sodium sulfonate salt). Discard.
-
Organic Layer: Contains your product.
-
-
Polishing: Wash the organic layer once with Brine, dry over
, and concentrate.
Method C: Chromatographic Troubleshooting
Issue: "I see streaking on my column" or "The MCC co-elutes with my product."
Root Cause: Sulfonyl chlorides are unstable on silica gel. The acidic nature of silica can catalyze partial hydrolysis, causing the MCC to "streak" from the non-polar region down to the baseline.
Solution: Pre-column Derivatization If Methods A and B are insufficient, you must convert the MCC into a stable, distinct species before chromatography.
-
Add Morpholine: Add 1.5 equivalents of morpholine (or dimethylamine) to the crude mixture.
-
Reaction: Stir for 15 minutes. The MCC converts to the corresponding sulfonamide .
-
Purification: The resulting sulfonamide is stable, has a distinct
(usually lower than the sulfonyl chloride), and will not streak. You can now separate it from your product via standard flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use water to wash it out?
A: MCC is lipophilic (organic soluble). Water alone will not extract it.[2] You must chemically modify it (hydrolysis to the salt) to make it water-soluble. Water alone will eventually hydrolyze it, but the reaction produces HCl, which acidifies the mixture and slows further hydrolysis. You need a base (
Q2: I used NaOH and lost my product's methyl ester. Can I fix it?
A: Likely not easily. You have saponified the ester to the carboxylic acid. You would need to re-esterify using
Q3: The layers aren't separating (Emulsion). What now? A: The hydrolysis produces a surfactant-like molecule (a cyclic sulfonate with a lipophilic tail).
-
Add more Brine (increases ionic strength).
-
Add a small amount of Methanol (breaks surface tension).
-
Filter through a pad of Celite (removes particulate stabilizers).
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the LC-MS Characterization of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex chemical synthesis, the precise and unambiguous characterization of reactive intermediates is paramount. Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, a key building block in the synthesis of various pharmaceutical candidates, presents a unique analytical challenge due to its inherent reactivity. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound, benchmarked against alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure robust and reliable analytical outcomes.
The Analytical Imperative: Why Robust Characterization of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is Critical
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a bifunctional molecule containing both a reactive sulfonyl chloride and a methyl ester. The sulfonyl chloride moiety is highly susceptible to hydrolysis, making it a challenging analyte to handle and analyze. Inaccurate characterization can lead to downstream synthetic failures, impurities in the final active pharmaceutical ingredient (API), and potential safety concerns. Therefore, a reliable analytical method is not just a quality control measure; it is a cornerstone of a successful drug development program.
LC-MS for Primary Characterization: A Detailed Protocol and Expected Fragmentation Patterns
Given the polarity and potential thermal lability of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for its characterization. The "soft" ionization techniques employed in LC-MS, such as Electrospray Ionization (ESI), minimize in-source degradation of the analyte, providing a more accurate representation of the sample.
Optimized LC-MS Methodology
This protocol is designed to ensure the stability of the analyte while achieving excellent chromatographic separation and sensitive detection.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good retention and peak shape.
-
Mobile Phase: A gradient elution is employed to effectively separate the analyte from potential impurities and degradants.
-
Solvent A: Water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a controlled temperature is crucial for reproducible retention times.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred for this analyte due to the presence of atoms that can be readily protonated.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) to identify the molecular ion and any potential adducts or degradants.
-
Data Analysis: The primary goal is to identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Expected LC-MS Characterization Peaks
The molecular formula for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is C₈H₁₃ClO₄S, with a monoisotopic mass of approximately 240.02 Da.[1] Based on this, the following peaks are expected in the mass spectrum:
| Ion Species | Expected m/z | Interpretation |
| [M+H]⁺ | 241.03 | The protonated molecular ion, the primary indicator of the intact molecule.[1] |
| [M+Na]⁺ | 263.01 | A common adduct observed in ESI-MS, especially when sodium ions are present in the sample or mobile phase.[1] |
| [M-H]⁻ | 239.01 | In negative ion mode, the deprotonated molecule may be observed.[1] |
| [M+H-HCl]⁺ | 205.05 | Loss of hydrogen chloride, a potential in-source fragmentation or degradation product. |
| [M+H-SO₂]⁺ | 177.07 | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds. |
| [C₇H₁₁O₂]⁺ | 127.08 | Fragmentation involving the loss of the chlorosulfonyl group. |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 241.03) in a tandem mass spectrometry (MS/MS) experiment provides structural confirmation. The following diagram illustrates the logical fragmentation cascade.
Caption: Proposed ESI-MS/MS fragmentation of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate.
This fragmentation pattern provides a high degree of confidence in the structural identification of the target compound. The initial losses of SO₂ and HCl are characteristic of sulfonyl chlorides, and subsequent fragmentations of the cyclohexane ring and ester group further confirm the molecular structure.
Comparative Analysis with Alternative Techniques
While LC-MS is the preferred method for this analyte, a comprehensive understanding of its characterization involves a comparison with other common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
| Feature | LC-MS | GC-MS |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds.[2][3] |
| Sample Preparation | Minimal, typically dilution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability, which adds complexity and potential for side reactions.[2] |
| Ionization | Soft ionization (e.g., ESI, APCI) minimizes fragmentation in the source. | Hard ionization (Electron Ionization - EI) leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion. |
| Potential Issues | Susceptibility to matrix effects and ion suppression. | Thermal degradation of the analyte in the injector or column is a significant risk for sulfonyl chlorides. |
Verdict for this Application: GC-MS is generally not recommended for the primary characterization of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate due to the high risk of thermal degradation and the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Feature | LC-MS | NMR Spectroscopy |
| Information Provided | Provides molecular weight and structural information through fragmentation. | Offers detailed information about the chemical environment of each atom (¹H and ¹³C), enabling unambiguous structural elucidation and stereochemical analysis. |
| Sample Requirements | Requires very small amounts of sample (picogram to nanogram range). | Requires larger sample quantities (milligram range). |
| Destructive/Non-destructive | Destructive. | Non-destructive, allowing for sample recovery. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Inherently quantitative (qNMR) without the need for identical standards. |
| Considerations for Sulfonyl Chlorides | The primary challenge is analyte stability in the mobile phase. | The reactivity of the sulfonyl chloride necessitates the use of aprotic deuterated solvents like CDCl₃ or acetone-d₆ to prevent solvolysis.[2] |
Expected ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR: The proton alpha to the sulfonyl chloride group is expected to be significantly deshielded, appearing at a lower field (higher ppm). The methyl protons of the ester group will likely appear as a singlet around 3.7 ppm. The cyclohexane protons will exhibit complex multiplets in the 1.2-2.5 ppm range.
-
¹³C NMR: The carbonyl carbon of the ester will be observed around 170-175 ppm. The carbon attached to the sulfonyl chloride group will be downfield due to the strong electron-withdrawing effect. The methyl carbon of the ester will be around 52 ppm.
Verdict for this Application: NMR is a powerful complementary technique for definitive structural confirmation. While LC-MS provides rapid identification and molecular weight determination, NMR offers a more detailed and unambiguous structural picture.
Conclusion: An Integrated Approach for Complete Characterization
For the robust and reliable characterization of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, a multi-faceted analytical approach is recommended.
Caption: Recommended integrated analytical workflow.
LC-MS serves as the ideal primary technique for rapid identification, purity assessment, and monitoring of degradation products due to its sensitivity and compatibility with the analyte's properties. NMR spectroscopy should be employed as a complementary technique for definitive, unambiguous structural elucidation. By leveraging the strengths of each of these analytical tools, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical synthetic intermediate.
References
-
PubChemLite. Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (C8H13ClO4S). Available from: [Link]
-
ResolveMass Laboratories Inc. GC-MS vs LC-MS. (2026). Available from: [Link]
-
LCGC North America. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available from: [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
Sources
Distinguishing cis/trans Isomers of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate by NMR
Executive Summary
In drug development, 1,4-disubstituted cyclohexanes are critical scaffolds.[1] Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a bifunctional building block where the stereochemistry (cis vs. trans) drastically alters reactivity and pharmacological potency.[1]
This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. Unlike simple aliphatic chains, the cyclohexane ring requires conformational analysis. The distinction relies on the Karplus relationship applied to the rigid chair conformations of the cyclohexane ring.
The Core Differentiator:
-
Trans-isomer: Exists in a rigid diequatorial conformation.[1] Both key protons (H1 and H4) appear as wide triplets-of-triplets (tt) with large coupling constants (
Hz).[1] -
Cis-isomer: Exists as a conformational mixture or biased chair.[1] Typically, one proton appears wide (axial) while the other appears narrow (equatorial), or both appear as averaged, narrower multiplets (
Hz).[1]
Mechanistic Basis: Conformational Analysis
To interpret the NMR data, we must first establish the ground-state thermodynamics of the molecule.
Thermodynamic Preferences (A-Values)
Cyclohexane substituents prefer the equatorial position to avoid 1,3-diaxial steric interactions.[1] The magnitude of this preference is the A-value.
-
Ester (-COOMe): A-value
kcal/mol.[1] -
Chlorosulfonyl (-SO
Cl): A-value kcal/mol (estimated based on -SO R bulk).[1]
Because the chlorosulfonyl group is significantly bulkier, it will effectively "anchor" the ring in the conformation where it is equatorial.
Predicted Conformations[1]
-
Trans-1,4-isomer: Both groups can be equatorial (e,e).[1] This is the highly stable, locked conformation.
-
Implication: H1 and H4 are both axial .[1]
-
-
Cis-1,4-isomer: One group must be axial, the other equatorial.[1]
Method 1: H NMR Analysis (The Gold Standard)
This is the most reliable method. It relies on the extraction of vicinal coupling constants (
The Karplus Relationship
-
Axial-Axial (
): Dihedral angle .[1] Large coupling ( Hz).[1] -
Axial-Equatorial (
) & Equatorial-Equatorial ( ): Dihedral angle .[1] Small coupling ( Hz).[1]
Diagnostic Signal Patterns
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Eq-SO |
| Conformation | Substituents: e,e (Rigid) | Substituents: e,a (Biased) |
| H1 (alpha to Ester) | Axial | Equatorial |
| H1 Splitting | Wide ( | Narrow ( |
| H4 (alpha to SO | Axial | Axial |
| H4 Splitting | Wide ( | Wide ( |
| Chemical Shift | H1: | H1: |
Key Takeaway: In the trans isomer, both diagnostic protons are wide multiplets. In the cis isomer, the proton next to the ester (H1) collapses into a narrow multiplet.
Experimental Protocol: H NMR
-
Sample Prep: Dissolve 5–10 mg of product in 0.6 mL CDCl
. (DMSO- is acceptable but may broaden signals due to viscosity).[1] -
Acquisition: Standard 1H pulse sequence (zg30).
-
Scans (NS): 16–32.[1]
-
Relaxation Delay (D1):
s (Ensure full relaxation for accurate integration).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting.
-
Analysis:
Method 2: C NMR (Gamma-Gauche Effect)[1]
Carbon NMR provides a secondary validation method based on steric compression.[1]
-
Gamma-Gauche Effect: A carbon atom in a cyclohexane ring resonates at a higher field (lower ppm) if it has an axial substituent at the
-position due to steric compression.[1] -
Trans (e,e): No axial substituents. Ring carbons appear at "normal" positions.[1]
-
Cis (e,a): The axial ester group exerts a shielding effect on the ring carbons (C3/C5).
Comparison Table (
| Carbon | Trans-Isomer (ppm) | Cis-Isomer (ppm) | Shift Difference ( |
| C1 (Ester-bearing) | ~42.0 | ~39.0 | Cis is Upfield |
| C2/C6 (Ring) | ~28.0 | ~26.0 | Cis is Upfield |
| C3/C5 (Ring) | ~28.0 | ~25.0 | Cis is significantly Upfield |
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for assigning stereochemistry based on the H1 proton signal.
Caption: Decision tree for assigning cis/trans stereochemistry using the splitting pattern of the H1 proton.
Conformational Visualization
Understanding the spatial arrangement is crucial for interpreting the "Wide" vs "Narrow" signals.
Caption: Comparison of proton environments. In the Trans isomer, both protons are axial (wide signals). In the Cis isomer, H1 is equatorial (narrow signal).
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Stereochemistry and coupling constants).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Discussion on cyclohexane derivatives and Karplus equation).
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Source for A-values: -COOMe = 1.3 kcal/mol).[1]
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational Preferences of the Chlorosulfonyl Group. Journal of the American Chemical Society, 91(2), 344–351. Link (Establishes the bulkiness of sulfonyl halides).[1]
-
BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
Sources
A Researcher's Guide to Differentiating Chlorosulfonyl and Ester Groups with Infrared Spectroscopy
For Immediate Release to the Scientific Community
In the landscape of drug development and complex organic synthesis, the precise identification of functional groups is paramount. Misidentification can lead to significant setbacks in research, compromising timelines and resource allocation. Among the myriad of functional groups, the chlorosulfonyl (-SO₂Cl) and ester (-COOR) moieties, while structurally distinct, can present overlapping spectral features that challenge even seasoned researchers. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the infrared (IR) spectrum analysis of these two critical functional groups. We will delve into the theoretical underpinnings of their vibrational spectroscopy, present detailed, field-proven experimental protocols, and offer a clear, data-driven framework for their unambiguous differentiation.
The Vibrational Tale of Two Functional Groups: A Spectroscopic Overview
Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies.[2] These absorption frequencies act as a molecular "fingerprint," allowing for the identification of the functional groups present.[3]
The key to distinguishing between a chlorosulfonyl group and an ester group lies in recognizing their unique vibrational signatures, which are dictated by the atoms involved, bond strengths, and the overall electronic environment of the molecule.
The Chlorosulfonyl Group (-SO₂Cl): A Tale of Two Strong Stretches
The chlorosulfonyl group is characterized by the powerful electron-withdrawing nature of the chlorine atom and two oxygen atoms attached to a central sulfur atom. This arrangement gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.
-
Asymmetric S=O Stretch: This is typically the higher frequency of the two S=O bands and is very intense. It appears in the range of 1370-1410 cm⁻¹ .[4][5]
-
Symmetric S=O Stretch: This band is also very strong and appears at a lower frequency, typically in the range of 1177-1204 cm⁻¹ .[4][5]
-
S-Cl Stretch: The stretch of the sulfur-chlorine bond is found in the far-infrared region of the spectrum and is generally weaker than the S=O stretches. It typically appears in the range of 550-850 cm⁻¹ .[6]
The Ester Group (-COOR): The Dominant Carbonyl and its Supporting Bands
The ester functional group is defined by a carbonyl group (C=O) single-bonded to an oxygen atom, which is in turn attached to another organic group. The most prominent feature in the IR spectrum of an ester is the intense carbonyl stretch.
-
C=O Stretch: This is one of the most recognizable and intense absorptions in an IR spectrum. For saturated aliphatic esters, this sharp, strong peak appears in the range of 1735-1750 cm⁻¹ .[7][8]
-
C-O Stretches: Esters also exhibit two distinct C-O stretching bands. The C-O stretch on the acyl side (C-O-C=O) is typically found between 1163-1210 cm⁻¹ , while the C-O stretch on the alkyl side (O-R) appears in the 1000-1300 cm⁻¹ region.[7][9] These bands are often strong and can be used to confirm the presence of an ester.
Head-to-Head Spectral Comparison: Chlorosulfonyl vs. Ester
The most definitive way to differentiate these two groups is by observing the distinct regions where their primary, most intense absorptions occur. A chlorosulfonyl group's signature is the pair of intense S=O stretching bands below 1450 cm⁻¹, while an ester is marked by a single, very strong C=O stretching band above 1700 cm⁻¹.[1][5]
Let's consider two representative molecules: benzenesulfonyl chloride (a chlorosulfonyl compound) and ethyl benzoate (an ester).
Table 1: Comparative IR Absorption Frequencies (cm⁻¹) for Chlorosulfonyl and Ester Groups
| Vibrational Mode | Chlorosulfonyl Group (Benzenesulfonyl Chloride) | Ester Group (Ethyl Benzoate) | Key Differentiating Feature |
| Primary Stretch (High Frequency) | N/A | ~1726 cm⁻¹ (C=O Stretch)[7] | The presence of a very strong band >1700 cm⁻¹ is a clear indicator of an ester. |
| Secondary Stretches | ~1385 cm⁻¹ (Asymmetric S=O Stretch) | ~1270 cm⁻¹ (C-O Stretch) | The pair of intense S=O bands are characteristic of the sulfonyl group. |
| ~1190 cm⁻¹ (Symmetric S=O Stretch) | ~1100 cm⁻¹ (C-O Stretch) | ||
| Lower Frequency Stretch | S-Cl Stretch (less diagnostic in mid-IR) | N/A |
Note: The exact frequencies can vary based on the specific molecular structure and the physical state of the sample.
The IR spectrum of benzenesulfonyl chloride clearly shows strong absorptions in the 1400-1100 cm⁻¹ region, characteristic of the SO₂ group.[10][11] In contrast, the spectrum of ethyl benzoate is dominated by the intense C=O stretch around 1726 cm⁻¹.[7][12][13][14]
Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR
To obtain reliable and reproducible IR spectra for analysis, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, efficient, and often preferred method due to its minimal sample preparation requirements.[15]
Rationale for ATR-FTIR
ATR-FTIR is advantageous for both liquid and solid samples. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[16] This technique is non-destructive and generally requires only a small amount of the sample.
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol is designed as a self-validating system, where each step contributes to the overall integrity of the final spectrum.
-
Instrument Preparation and Verification:
-
Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize as per the manufacturer's instructions.
-
Verify that the ATR crystal (e.g., diamond or zinc selenide) is clean and free from any residual sample. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary. A dirty ATR element can introduce false peaks into the spectrum.[17]
-
-
Background Spectrum Acquisition (The "Why" Behind the Blank):
-
With the clean ATR crystal exposed to the ambient air, acquire a background spectrum.
-
Causality: The background scan measures the instrument's own spectral signature, including absorptions from atmospheric water and carbon dioxide.[3][18] By ratioing the sample spectrum against this background, these environmental and instrumental artifacts are removed, ensuring that the resulting spectrum is solely that of the sample.[19] This step is critical for data integrity.
-
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder or film onto the ATR crystal. Use the ATR pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary. A distorted baseline can obscure true absorption peaks and lead to inaccurate interpretation.[20]
-
Use the spectral analysis software to identify the wavenumbers of the key absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preventing cross-contamination for the next user.
-
Caption: A streamlined workflow for acquiring high-quality IR spectra using ATR-FTIR.
A Self-Validating System for Spectral Interpretation
To ensure the trustworthiness of your spectral interpretation, a logical, step-wise approach is necessary.
Caption: A decision-making flowchart for distinguishing between ester and chlorosulfonyl groups.
Conclusion
The differentiation of chlorosulfonyl and ester functional groups via infrared spectroscopy is a clear and achievable task when approached with a solid understanding of their fundamental vibrational properties and a rigorous experimental methodology. The key takeaway for researchers is the diagnostic power of the high-frequency region of the IR spectrum: a strong, sharp absorption band above 1700 cm⁻¹ is the hallmark of an ester's carbonyl group, while the distinctive pair of intense S=O stretching bands between 1150 cm⁻¹ and 1410 cm⁻¹ unambiguously signals the presence of a sulfonyl-containing moiety. By adhering to the detailed protocols and logical interpretation frameworks presented in this guide, scientists and drug development professionals can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their research and accelerating the pace of discovery.
References
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]
-
Thermo Nicolet. (n.d.). Introduction to Fourier Transform Infrared Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2020). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Retrieved from [Link]
-
Pharmaciana. (2023). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. Retrieved from [Link]
-
Peak Spectroscopy. (n.d.). The Importance of Baseline Correction in FTIR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020). A Process for Successful Infrared Spectral Interpretation. Retrieved from [Link]
-
MDPI. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
PMC. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113490841A - Background generation for FTIR spectroscopy.
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
-
Spectroscopy Online. (2025). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
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- 19. CN113490841A - Background generation for FTIR spectroscopy - Google Patents [patents.google.com]
- 20. peakspectroscopy.com [peakspectroscopy.com]
Structural validation of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate derivatives
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic scaffolds to saturated aliphatic ring systems (the "Escape from Flatland" strategy) is critical for improving physicochemical properties such as solubility and metabolic stability. Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate represents a high-value bioisostere of the traditional para-substituted benzenesulfonyl chlorides.
However, unlike its aromatic counterparts, this cyclohexane derivative introduces stereochemical complexity (cis/trans isomerism) that directly impacts biological activity and downstream synthesis. This guide provides a rigorous, self-validating framework for the structural assignment of these derivatives and objectively compares their performance against standard aromatic alternatives.
Structural Validation: The Stereochemical Challenge
The primary challenge with Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is distinguishing between the cis (axial-equatorial) and trans (diequatorial) isomers. Misassignment here leads to erroneous Structure-Activity Relationship (SAR) data.
Analytical Decision Matrix
The following workflow illustrates the logic for unambiguous stereochemical assignment.
Figure 1: Decision tree for the stereochemical validation of 1,4-disubstituted cyclohexane derivatives.
Detailed Validation Protocol
Method A: 1H NMR Coupling Constant Analysis (Primary) The conformation of the cyclohexane ring is governed by the A-values of the substituents. For the 1,4-disubstituted system, the trans isomer typically adopts a chair conformation where both bulky groups (Ester and Sulfonyl) are equatorial to minimize 1,3-diaxial interactions.
-
Trans-Isomer (Diequatorial): The methine protons at C1 and C4 are axial. The vicinal coupling to adjacent axial protons (
) is large, typically 10–12 Hz (Karplus relation). -
Cis-Isomer (Axial-Equatorial): One substituent is forced axial. The methine proton at that position is equatorial, resulting in smaller vicinal couplings (
or ), typically 3–5 Hz .
Method B: NOESY (Secondary) If signal overlap obscures the J-coupling:
-
Cis-Isomer: H1 and H4 are spatially closer (if boat/twist-boat forms are accessible or via 1,3-diaxial relationships depending on conformation), often showing specific NOE correlations to shared axial protons.
-
Trans-Isomer: H1 and H4 are on opposite faces (180° dihedral), showing no direct NOE correlation between the methine centers.
Performance Comparison: Aliphatic vs. Aromatic Scaffolds
This section compares the Product (Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate) with its direct aromatic analog, Methyl 4-(chlorosulfonyl)benzoate .
Comparative Data Profile
| Feature | Cyclohexane Derivative (The Product) | Benzoate Derivative (Alternative) | Implication for Drug Discovery |
| Geometry | 3D (Chair conformation), sp³ rich | Planar (2D), sp² rich | Product offers better solubility and "escape from flatland" (higher Fsp³). |
| Isomerism | Exists as cis and trans diastereomers | Single achiral species | Product requires rigorous separation/validation; Alternative is simpler to manufacture. |
| Reactivity (Amine) | Moderate; Sterically sensitive at C4 | High; Electron-deficient ring activates S-Cl | Product may require longer reaction times or stronger bases. |
| UV Detectability | Low (Ester chromophore only) | High (Benzene ring + Ester) | Product reaction monitoring requires ELSD or staining (e.g., KMnO4/Iodine). |
| Metabolic Stability | High (No aromatic hydroxylation) | Moderate (Prone to CYP450 oxidation) | Product potentially offers better half-life ( |
Reactivity & Stability Insights
-
Hydrolytic Stability: The aliphatic sulfonyl chloride is generally less prone to rapid hydrolysis than electron-poor aromatic sulfonyl chlorides (like nitro- or cyano-benzenesulfonyl chlorides) but comparable to the benzoate analog. However, due to the lack of UV absorbance, degradation of the aliphatic product is often missed during LC-MS monitoring if only UV triggers are used.
-
Bioisosteric Utility: The cyclohexane scaffold provides a vector for substituents that is distinct from the phenyl ring. The trans-isomer places substituents ~6 Å apart (similar to para-phenyl), while the cis-isomer creates a unique angular vector not accessible by aromatic analogs.
Experimental Protocols
General Synthesis of Sulfonamide Derivatives
Objective: To derivatize the sulfonyl chloride for biological assay while retaining stereochemical integrity.
Reagents:
-
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: Dissolve the amine and TEA in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂). Cool to 0°C.
-
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise to the amine solution. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Use TLC (stain with KMnO₄ or Phosphomolybdic Acid) or LC-MS (ELSD detector recommended). UV detection at 210 nm or 254 nm may be weak.
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Critical Check: Acquire 1H NMR of the product to confirm that epimerization at C1 or C4 did not occur (compare J-couplings with starting material).
-
Hydrolysis Kinetics Assay (Stability Test)
Objective: To determine the half-life of the reagent in aqueous media.
-
Stock Solution: Prepare a 10 mM solution of the sulfonyl chloride in Acetonitrile-d3.
-
Initiation: Add D₂O buffered to pH 7.4 (phosphate buffer) to the NMR tube (1:1 v/v ratio).
-
Measurement: Immediately insert into the NMR probe. Acquire 1H NMR spectra every 5 minutes for 2 hours.
-
Analysis: Monitor the disappearance of the methine signal alpha to the -SO₂Cl group and the appearance of the sulfonic acid signal. Plot ln[Concentration] vs. Time to determine
.
References
-
BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. Merck KGaA. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57920565, Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate. PubChem.[3][4][5] Link
-
Gomes, G. P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. PMC. Link
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (C8H13ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | C9H13ClO3 | CID 15380636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




